

# Measuring Caspase-1 Activity with Ac-YVAD-AMC: Application Notes and Protocols

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## Compound of Interest

Compound Name: Ac-YVAD-AMC

Cat. No.: B124896

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the activity of caspase-1, a key mediator of inflammation and pyroptosis, using the fluorogenic substrate Acetyl-L-Tyrosyl-L-Valyl-L-Alanyl-N'-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-aspartamide (**Ac-YVAD-AMC**).

## Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a central role in the innate immune response. It is responsible for the proteolytic processing and activation of pro-inflammatory cytokines, including pro-interleukin-1 $\beta$  (pro-IL-1 $\beta$ ) and pro-interleukin-18 (pro-IL-18). Caspase-1 activation is a tightly regulated process, often initiated by the assembly of multi-protein complexes called inflammasomes in response to pathogenic and endogenous danger signals. Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it a critical target for therapeutic intervention.

The **Ac-YVAD-AMC** assay is a sensitive and continuous method for measuring caspase-1 activity. The tetrapeptide sequence YVAD is a preferred recognition site for caspase-1. In its intact form, the **Ac-YVAD-AMC** substrate is weakly fluorescent. Upon cleavage by active caspase-1 at the aspartate residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC)

moiety is released. The increase in fluorescence intensity is directly proportional to the caspase-1 activity in the sample.

## Principle of the Assay

The assay is based on the enzymatic cleavage of the fluorogenic substrate **Ac-YVAD-AMC** by caspase-1. The cleavage of the substrate releases the fluorescent AMC group, which can be measured using a fluorescence plate reader.

- Substrate: **Ac-YVAD-AMC** (weakly fluorescent)
- Enzyme: Active Caspase-1
- Products: Ac-YVAD + AMC (highly fluorescent)

The rate of AMC release is proportional to the concentration of active caspase-1 in the sample.

## Quantitative Data Summary

The following tables provide key quantitative data for the caspase-1 activity assay using **Ac-YVAD-AMC**.

Table 1: Spectral Properties of **Ac-YVAD-AMC** and AMC

Compound	Excitation Wavelength (nm)	Emission Wavelength (nm)	Molar Extinction Coefficient ( $\epsilon$ ) of AMC at 342 nm
Ac-YVAD-AMC (intact)	~330	~390	Not applicable
7-Amino-4-methylcoumarin (AMC, cleaved)	~340-360[1]	~440-460[1]	~16,500 M <sup>-1</sup> cm <sup>-1</sup>

Table 2: Reagent and Sample Recommendations

Parameter	Recommended Range/Value	Notes
For Cell Lysates		
Cell Number	1–5 × 10 <sup>6</sup> cells per assay	Optimal number may vary depending on cell type and treatment.
Protein Concentration	50–200 µg of total protein per assay	Protein concentration should be determined prior to the assay.
For Purified Enzyme		
Recombinant Caspase-1	1-10 units per assay	The exact amount should be optimized for the specific enzyme preparation.
Substrate Concentration		
Ac-YVAD-AMC Final Concentration	50 µM	A 1 mM stock solution is typically used.
Assay Conditions		
Incubation Temperature	37°C	Kinetic reads can be performed to ensure the reaction is in the linear range.
Incubation Time	1–2 hours	
Inhibitor Control		
Ac-YVAD-CHO (reversible inhibitor)	1 µM final concentration	Used to confirm the specificity of the caspase-1 activity.
Ac-YVAD-CMK (irreversible inhibitor)	10 µM pre-incubation	Can be used as an alternative specific inhibitor.

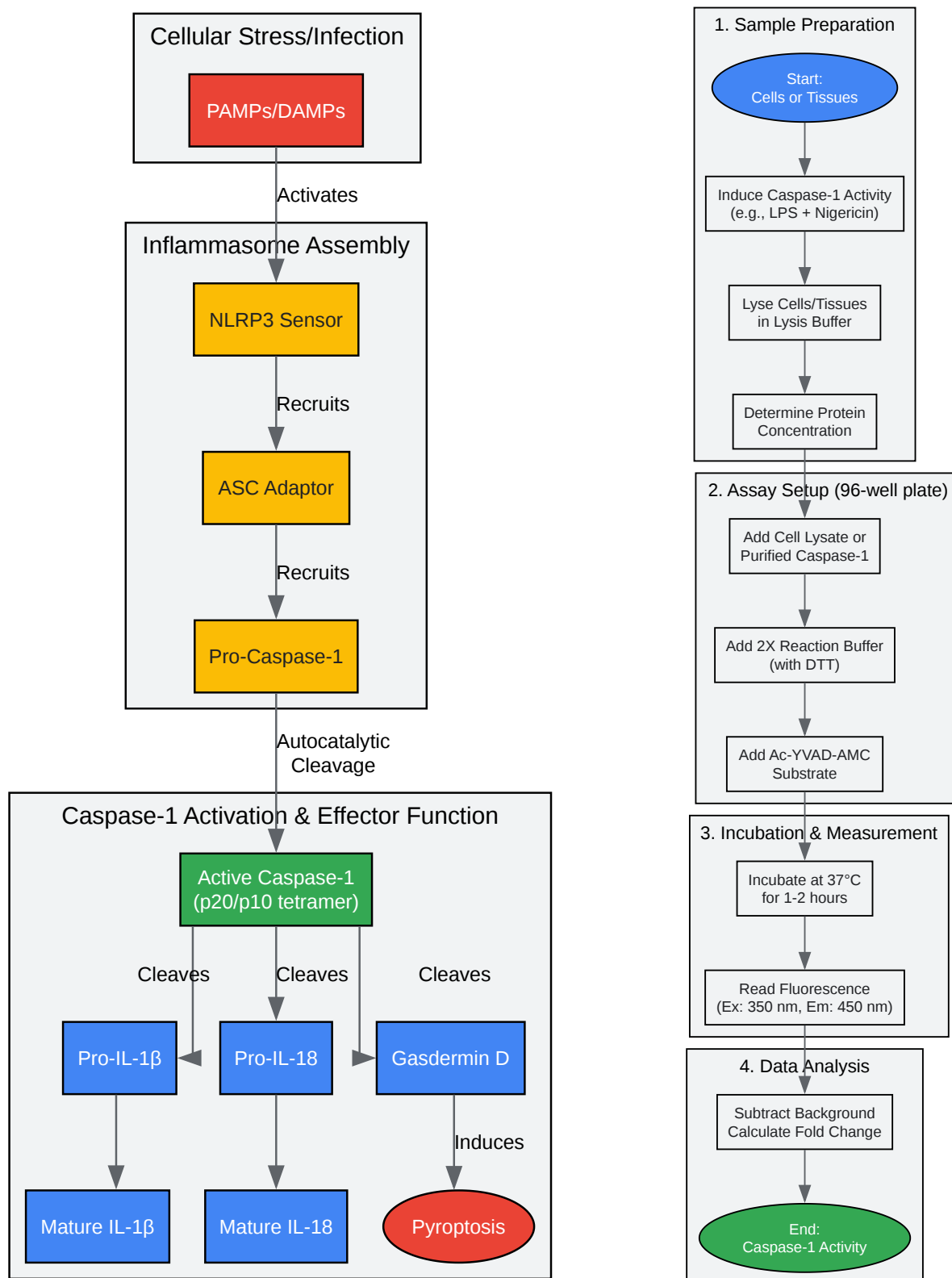
Table 3: Kinetic Parameters

Parameter	Value	Enzyme Source
Km for Ac-YVAD-AMC	14 $\mu$ M <sup>[1]</sup>	Recombinant Human Caspase-1

## Signaling Pathway and Experimental Workflow

### Caspase-1 Activation Signaling Pathway

Caspase-1 is activated through the formation of an inflammasome complex. This process is typically initiated by cellular sensors that recognize pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs). This leads to the recruitment of an adaptor protein, ASC, which in turn recruits pro-caspase-1. The proximity of pro-caspase-1 molecules within the inflammasome facilitates their auto-proteolytic cleavage and activation.



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## References

- 1. Enzo Life Sciences Ac-YVAD-AMC (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [Measuring Caspase-1 Activity with Ac-YVAD-AMC: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124896#measuring-caspase-1-activity-with-ac-yvad-amc]

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